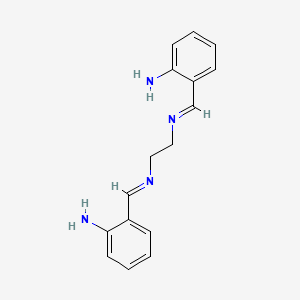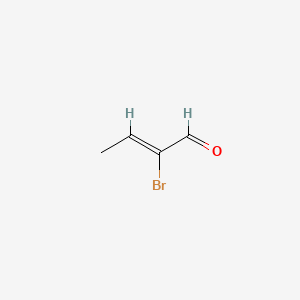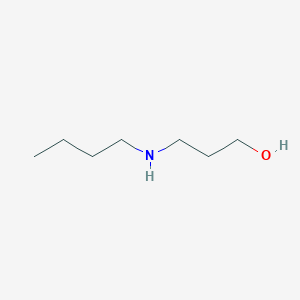
3-(Butilamino)propan-1-ol
Descripción general
Descripción
3-(Butylamino)propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic blocking agents. It is structurally related to a series of compounds that have been studied for their activity as beta-adrenoreceptor antagonists. These compounds are characterized by an aryloxy group and an alkylamino group attached to a butanol backbone. The specific structure and substituents on the compound can significantly influence its pharmacological properties, such as selectivity and potency .
Synthesis Analysis
The synthesis of related compounds, such as threo-1-(aryloxy)-3-(alkylamino)butan-2-ols, has been discussed in the literature. These compounds are synthesized through a series of reactions that may include protection, bromination, and nucleophilic reactions. The synthesis process is crucial as it determines the purity and yield of the final product, which in turn affects its potential use in pharmaceutical applications. For example, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, involves protection and bromination reactions . Similarly, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium is another example of the synthetic strategies employed for related compounds .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of an aryloxy group and an alkylamino group. The spatial arrangement of these groups and their substituents can be determined using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional structure of the compound. For instance, the crystal structures of butyrate and 1,3-dioxane derivatives have been elucidated, showing how molecules are linked together by hydrogen bonds to form dimers .
Chemical Reactions Analysis
The chemical reactivity of 3-(Butylamino)propan-1-ol and its derivatives is influenced by the functional groups present in the molecule. These compounds can undergo a variety of chemical reactions, including those that involve the amino group, such as the formation of Schiff bases or reactions with electrophiles. The presence of the butylamino group can also lead to reactions typical of amines, such as alkylation or acylation. The reactivity of these compounds is important for their potential use in the synthesis of pharmaceuticals, where specific functional groups can be introduced or modified .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Butylamino)propan-1-ol derivatives, such as solubility, melting point, boiling point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be affected by factors such as the length of the alkyl chain, the nature of the aryloxy group, and the presence of other substituents. Understanding these properties is essential for the formulation of drugs and for predicting the behavior of these compounds under physiological conditions. The beta-adrenergic blocking activity of these compounds, for example, is related to their ability to interact with beta-adrenoreceptors, which is influenced by their chemical properties .
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, el 3-(Butilamino)propan-1-ol puede servir como precursor o intermediario en la síntesis de compuestos farmacéuticos. Su estructura sugiere un uso potencial en la modificación del equilibrio hidrofílico-lipofílico de las moléculas de fármacos, lo que puede afectar su farmacocinética .
Bioquímica
Bioquímicamente, este compuesto podría estar involucrado en el estudio de las interacciones enzima-sustrato, particularmente en sistemas donde los alcoholes alifáticos actúan como sustratos o inhibidores. También podría utilizarse para investigar el papel de las porciones de butilamina en los sistemas biológicos .
Química Industrial
Industrialmente, el this compound podría utilizarse en la formulación de productos químicos especiales o como bloque de construcción para procesos sintéticos complejos. Su forma líquida a temperatura ambiente sugiere facilidad de manipulación y uso potencial en diversas reacciones químicas .
Ciencia de Materiales
En ciencia de materiales, este compuesto podría explorarse por sus propiedades como aditivo o modificador de polímeros. Su potencial para interactuar con otros compuestos podría conducir al desarrollo de nuevos materiales con características mejoradas .
Ciencia Ambiental
Desde una perspectiva ambiental, el this compound podría estudiarse por sus productos de degradación y su impacto en los ecosistemas. La investigación podría centrarse en su biodegradabilidad y la posible acumulación en el medio ambiente .
Química Analítica
Analíticamente, podría utilizarse como compuesto estándar o de referencia en el análisis cromatográfico o la espectrometría de masas. Su estructura única permite su uso en estudios de desarrollo y validación de métodos .
Química Orgánica
En la investigación de química orgánica, el this compound puede ser objeto de estudio para los mecanismos de reacción, particularmente en reacciones que involucran aminas y alcoholes. También podría utilizarse para sintetizar nuevos compuestos orgánicos con posibles aplicaciones en diversas industrias .
Investigación Médica
Por último, en la investigación médica, este compuesto podría investigarse por sus posibles efectos terapéuticos o como una sonda molecular para comprender las vías biológicas. También podría utilizarse en el desarrollo de reactivos o ensayos de diagnóstico .
Safety and Hazards
3-(Butylamino)propan-1-ol is classified as a dangerous substance. It has the GHS05 and GHS07 pictograms. The hazard statements include H227, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
In terms of pharmacokinetics, the properties of 3-(Butylamino)propan-1-ol would likely depend on factors such as its solubility in water and lipids, its size and shape, and the presence of functional groups that can form hydrogen bonds with water or interact with biological molecules .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the stability of 3-(Butylamino)propan-1-ol and its ability to interact with its targets .
Propiedades
IUPAC Name |
3-(butylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-5-8-6-4-7-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKSJLILUQYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40414041 | |
| Record name | 3-(butylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24066-72-6 | |
| Record name | 3-(butylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



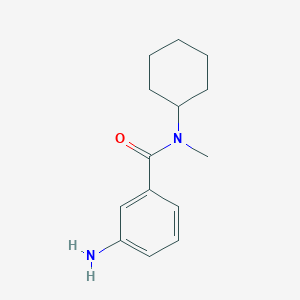
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)

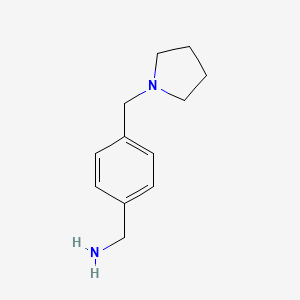

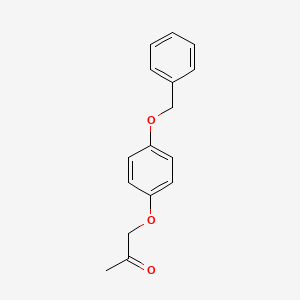

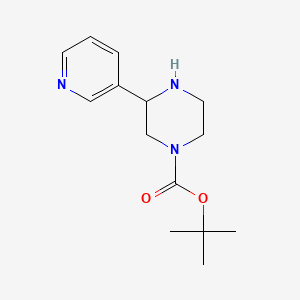

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
